molecular formula C38H38N4O6 B1662512 タリキダール CAS No. 206873-63-4

タリキダール

カタログ番号: B1662512
CAS番号: 206873-63-4
分子量: 646.7 g/mol
InChIキー: LGGHDPFKSSRQNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タリキダールは、がん細胞における多剤耐性を克服する可能性について広く研究されている第3世代のP-糖タンパク質阻害剤です。 タリキダールはアントラニル酸誘導体であり、がん細胞からの薬物の排出を阻害することで、様々な化学療法薬の効果を高めることが期待されています .

科学的研究の応用

Tariquidar has a wide range of scientific research applications:

作用機序

タリキダールは、細胞から薬物を排出する輸送タンパク質であるP-糖タンパク質を阻害することによって作用します。 タリキダールはP-糖タンパク質のH結合部位に結合することによって、化学療法薬の排出を阻害し、それによって細胞内濃度を高め、その効果を高めます . このP-糖タンパク質の阻害は、薬物の分布とバイオアベイラビリティ、および樹状細胞の移動にも影響を与えます .

類似の化合物との比較

類似の化合物

独自性

タリキダールは、P-糖タンパク質に対する高い親和性と特異性があり、入手可能な最も強力な阻害剤の1つです。 タリキダールは、低濃度で多剤耐性を完全に逆転させる能力は、他の類似の化合物とは異なります .

将来の方向性

Tariquidar has shown promise in enhancing the efficacy of other drugs in experimental models . For example, it has been found to potentiate the efficacy of Astragaloside IV in experimental autoimmune encephalomyelitis mice . Future research may focus on the development of Tariquidar-like structures as selective inhibitors of multidrug resistance transporters in resistant human cancer cells .

生化学分析

Biochemical Properties

Tariquidar interacts with P-gp, a transport protein found in normal cells . P-gp has many transport and modulatory functions, affecting the distribution and bioavailability of drugs and mediating the migration of dendritic cells . Tariquidar and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .

Cellular Effects

Tariquidar has been shown to significantly potentiate the sensitivity of MRP7-transfected HEK293 cells to MRP7 substrates and increase the intracellular accumulation of paclitaxel . It directly impairs paclitaxel efflux and can downregulate MRP7 protein expression in a concentration- and time-dependent manner after prolonged treatment .

Molecular Mechanism

Tariquidar is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells . It is proposed that tariquidar’s and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding . It has been suggested that membrane lipids may preconfigure tariquidar into an active ligand conformation for efficient binding to the regulatory site .

Temporal Effects in Laboratory Settings

Tariquidar has been shown to be well-tolerated in laboratory settings . At doses of 2 or 3 mg/kg TQD, only a few adverse events probably related to Tariquidar were reported .

Dosage Effects in Animal Models

In animal studies, Tariquidar has been shown to increase the delivery of P-gp substrates into the brain by several folds . The study found a high bioavailability of Tariquidar in rats after oral dosing . Oral bioavailability was significantly higher for formulation B (86.3%) than for formulation A (71.6%) .

Metabolic Pathways

Tariquidar is involved in the metabolic pathways that affect the distribution and bioavailability of drugs . It is proposed that Tariquidar and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .

Transport and Distribution

Tariquidar is a potent P-gp inhibitor that affects the distribution and bioavailability of drugs . It is proposed that Tariquidar and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .

Subcellular Localization

Given its role as a P-gp inhibitor, it is likely to be localized in the cell membrane where P-gp is typically found .

準備方法

合成経路と反応条件

タリキダールは、4,5-ジメトキシ-2-ニトロ安息香酸と2-(6,7-ジメトキシ-3,4-ジヒドロ-1H-イソキノリン-2-イル)エチルアミンを反応させてアミド中間体を生成する多段階プロセスによって合成できます。 この中間体は、次に4-(2-クロロエチル)フェニルイソシアネートと反応させてタリキダールを生成します .

工業的生産方法

タリキダールの工業的生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。 通常は、高性能液体クロマトグラフィー(HPLC)を使用して精製と品質管理が行われます .

化学反応の分析

反応の種類

タリキダールは、以下の化学反応を受けます。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、様々なキノリンおよびイソキノリン誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .

科学研究アプリケーション

タリキダールは、幅広い科学研究アプリケーションを持ちます。

類似化合物との比較

Similar Compounds

Uniqueness

Tariquidar is unique in its high affinity and specificity for P-glycoprotein, making it one of the most potent inhibitors available. Its ability to completely reverse multidrug resistance at low concentrations sets it apart from other similar compounds .

特性

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N4O6/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGHDPFKSSRQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174746
Record name Tariquidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tariquidar is an anthranilic acid derivative third generation P-glycoprotein (P-gp) inhibitors. P-gp is a transport protein found in normal cells that has many trasport and modulatory functions, from affecting the distribution and bioavailability of drugs to mediating the migration of dendritic cells. P-gp is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells. It is proposed that tariquidar's and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding.
Record name Tariquidar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

206873-63-4
Record name Tariquidar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206873-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tariquidar [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206873634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tariquidar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tariquidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARIQUIDAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58862DTVD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tariquidar
Reactant of Route 2
Reactant of Route 2
Tariquidar
Reactant of Route 3
Reactant of Route 3
Tariquidar
Reactant of Route 4
Reactant of Route 4
Tariquidar
Reactant of Route 5
Reactant of Route 5
Tariquidar
Reactant of Route 6
Reactant of Route 6
Tariquidar
Customer
Q & A

Q1: What is the primary target of tariquidar and how does it interact with it?

A1: Tariquidar primarily targets P-glycoprotein (P-gp, also known as ABCB1), an efflux transporter protein. It acts as a potent, non-competitive inhibitor of P-gp. [, , , , ] Unlike competitive inhibitors that bind to the substrate binding site, tariquidar binds to a distinct site on P-gp, preventing conformational changes required for substrate transport. [, , ] This interaction ultimately inhibits the efflux activity of P-gp, leading to increased intracellular accumulation of P-gp substrate drugs. [, , , ]

Q2: Does tariquidar interact with other efflux transporters besides P-gp?

A2: While initially considered a specific P-gp inhibitor, research suggests tariquidar can also interact with breast cancer resistance protein (BCRP/ABCG2), another efflux transporter. [, , , ] At low concentrations, tariquidar primarily inhibits P-gp, but at higher concentrations, it can inhibit both P-gp and BCRP. [, , ] This dual inhibition potential should be considered when interpreting results, especially in systems where both transporters are expressed.

Q3: What are the downstream effects of tariquidar's interaction with P-gp?

A3: By inhibiting P-gp, tariquidar prevents the efflux of P-gp substrate drugs, leading to increased intracellular drug accumulation in cells expressing P-gp. [, , , ] This enhanced intracellular drug concentration can be particularly beneficial in overcoming MDR in cancer cells, where P-gp overexpression contributes to resistance by actively pumping out anticancer drugs. [, , , ]

Q4: What is the molecular formula and weight of tariquidar?

A4: The molecular formula of tariquidar is C38H38N2O4, and its molecular weight is 586.72 g/mol.

Q5: Is there any available spectroscopic data for tariquidar?

A5: Specific spectroscopic data for tariquidar, such as NMR or IR spectra, were not provided in the reviewed research papers.

Q6: How do structural modifications of tariquidar affect its activity and selectivity?

A7: Research has shown that even slight structural modifications to tariquidar can significantly impact its potency and selectivity towards P-gp and BCRP. [, , ] Introducing polar residues, such as methoxyethoxyethylamino, morpholino, or ethoxyethyloxy moieties, to the tariquidar scaffold has led to the development of analogs with varying degrees of P-gp and BCRP inhibition. [] Some analogs exhibited improved solubility and metabolic stability compared to tariquidar. [, ] Replacing the amide bond linking the amino anthranilic ring and the tetrahydroisoquinolinethylphenylamine moiety with a C-C bond resulted in analogs with enhanced stability in mouse plasma. [] Interestingly, introducing an indole core unit led to the development of potent and highly selective ABCG2 inhibitors, with some exhibiting superior potency compared to the known ABCG2 inhibitor Ko143. []

Q7: How is tariquidar absorbed, distributed, metabolized, and excreted (ADME)?

A9: Research indicates that tariquidar can be administered both intravenously and orally, achieving plasma concentrations sufficient for pharmacological activity. [, , , , ] It exhibits a long half-life, with detectable levels in plasma even 24 hours post-administration in rats. [, ] While specific details on its metabolism and excretion were not provided in the reviewed papers, studies utilizing PET imaging with [11C]tariquidar suggest hepatobiliary excretion as a major elimination route. [, ]

Q8: How long does tariquidar maintain its P-gp inhibitory effect in vivo?

A10: Studies show that a single dose of tariquidar can inhibit P-gp activity for at least 48 hours in humans. [, ] This prolonged inhibitory effect is advantageous for enhancing the efficacy of anticancer drugs that are P-gp substrates, potentially improving treatment outcomes.

Q9: Does tariquidar exhibit any intrinsic activity against cancer cells?

A11: Tariquidar alone does not demonstrate significant cytotoxic activity against cancer cells over a wide range of concentrations. [, ] Its primary role is to modulate P-gp activity, thereby enhancing the efficacy of co-administered anticancer agents.

Q10: What in vitro models have been used to study tariquidar's effects?

A14: Various in vitro models, including cell lines overexpressing P-gp (e.g., Kb-V1 cells) and BCRP (e.g., MCF-7/Topo cells) have been utilized to study tariquidar's inhibitory effects on these transporters. [, , ] These models have been instrumental in understanding tariquidar's structure-activity relationships, its potency and selectivity towards different transporters, and its ability to reverse MDR.

Q11: What in vivo models have been used to evaluate tariquidar's efficacy?

A15: Rodent models, including mice and rats, have been widely used to assess tariquidar's in vivo efficacy. [, , , , ] Researchers have employed tariquidar in preclinical studies involving tumor xenograft models to investigate its ability to enhance the delivery and efficacy of anticancer drugs that are substrates for P-gp and BCRP. [, , ]

Q12: What are the findings from clinical trials using tariquidar in combination with chemotherapy?

A17: Clinical trials using tariquidar in combination with chemotherapeutic agents have yielded mixed results. [, , , ] While some studies reported improved drug exposure and promising responses in a subset of patients, others were halted due to toxicity concerns. [] Further research is crucial to define appropriate patient populations and optimize treatment regimens.

Q13: What are the known resistance mechanisms associated with tariquidar?

A18: While tariquidar effectively inhibits P-gp, its ability to fully reverse MDR in some cases might be limited by several factors. These include the involvement of other efflux transporters not significantly inhibited by tariquidar, mutations in P-gp that reduce its binding affinity, and alternative resistance mechanisms independent of drug efflux. [, , ]

Q14: What is the safety profile of tariquidar?

A19: While initial clinical trials suggested tariquidar was well-tolerated, subsequent studies raised concerns about its toxicity profile, leading to the premature termination of some trials. [, ] Further research is needed to determine safe and effective dosing strategies and to identify potential long-term adverse effects.

Q15: What strategies are being explored to improve tariquidar delivery to the brain?

A20: Given the blood-brain barrier's restrictive nature, researchers are investigating various drug delivery systems to enhance tariquidar's brain penetration. These include the use of nanoparticles, liposomes, and focused ultrasound, aiming to bypass the barrier and deliver higher concentrations of tariquidar to the brain. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。